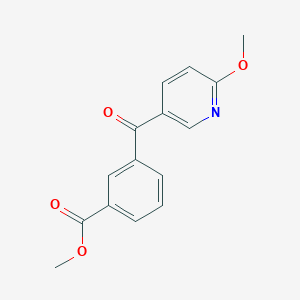
Methyl 3-(6-methoxynicotinoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(6-methoxynicotinoyl)benzoate is a chemical compound with the molecular formula C15H13NO4 . It has a molecular weight of 271.27 g/mol. This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of Methyl 3-(6-methoxynicotinoyl)benzoate consists of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen
Tubulin Polymerization Inhibition
Methyl 3-(6-methoxynicotinoyl)benzoate derivatives demonstrate significant antiproliferative activity towards human cancer cells, primarily by inhibiting tubulin polymerization. This inhibition leads to the prevention of microtubule formation and induces G2/M cell cycle arrest in cancer cells, as observed in compounds like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (Minegishi et al., 2015).
Catalyst in Reduction Processes
Methyl benzoate, including its derivatives, acts as a catalyst in chemical reduction processes. An example includes the reduction of methyl benzoate and benzoic acid on yttrium oxide catalysts, monitored through infrared spectroscopic methods (King & Strojny, 1982).
Larvicidal and Insecticidal Activities
Certain methyl benzoate derivatives exhibit potent larvicidal and insecticidal activities. For instance, compounds like 2-hydroxy-4-methoxy-6-propyl-methyl benzoate show significant larvicidal activity against Aedes aegypti mosquitoes (Moreira et al., 2016). Additionally, methyl benzoate analogs demonstrate toxicity against agricultural and urban pests, including fire ants (Chen et al., 2018).
Antimicrobial and Molluscicidal Properties
Methyl benzoate derivatives are known for their antimicrobial and molluscicidal properties. Compounds isolated from Piper aduncum leaves, including methyl 3-(3,7-dimethyl-2,6-octadienyl)-4-methoxybenzoate, displayed significant antibacterial and molluscicidal activities (Orjala et al., 1993).
Photophysical Properties
Methyl benzoate derivatives, such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, have been studied for their unique photophysical properties. These compounds show interesting luminescence properties depending on the substituted group, which is relevant for applications in optical materials and sensors (Kim et al., 2021).
Corrosion Inhibition
Methyl benzoate derivatives have shown potential as inhibitors against the corrosion of metals in acidic environments. Compounds like methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate have been synthesized and characterized for their potential in protecting materials from corrosion (Arrousse et al., 2021).
Eigenschaften
IUPAC Name |
methyl 3-(6-methoxypyridine-3-carbonyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-13-7-6-12(9-16-13)14(17)10-4-3-5-11(8-10)15(18)20-2/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEJQCKWNUWZTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642166 |
Source


|
| Record name | Methyl 3-(6-methoxypyridine-3-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(6-methoxynicotinoyl)benzoate | |
CAS RN |
898786-05-5 |
Source


|
| Record name | Methyl 3-[(6-methoxy-3-pyridinyl)carbonyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(6-methoxypyridine-3-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














